![molecular formula C14H19FN2OS B7582942 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea](/img/structure/B7582942.png)
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which plays a vital role in the survival and proliferation of B-cells. Inhibition of BTK has shown promising results in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM).
Mechanism of Action
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea selectively targets BTK, a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. BTK is activated upon binding to the BCR, leading to downstream signaling pathways that promote cell survival and proliferation. Inhibition of BTK by 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea disrupts these signaling pathways, leading to cell death in B-cell malignancies.
Biochemical and physiological effects:
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been shown to inhibit BTK activity and downstream signaling pathways, leading to cell death in B-cell malignancies. In addition, 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has also been shown to enhance the activity of other anticancer agents, such as rituximab and venetoclax.
Advantages and Limitations for Lab Experiments
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has several advantages as a research tool, including its high potency and selectivity for BTK. 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has also been shown to exhibit favorable pharmacokinetic properties, including good oral bioavailability and a long half-life. However, 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has some limitations as a research tool, including its relatively high cost and limited availability.
Future Directions
There are several future directions for the development of 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea and other BTK inhibitors. One area of research is the identification of biomarkers that can predict response to BTK inhibitors. Another area of research is the development of combination therapies that can enhance the activity of BTK inhibitors. Finally, there is a need for the development of BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.
Synthesis Methods
The synthesis of 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea involves several steps, including the reaction of 2-fluoroaniline with ethyl isocyanoacetate, followed by the formation of the urea intermediate using methyl isocyanate. The final step involves the cyclization of the intermediate with 3-methylsulfanyl-cyclopentanone to yield 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea.
Scientific Research Applications
3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In vitro studies have shown that 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea inhibits BTK activity and downstream signaling pathways, leading to cell death in B-cell malignancies. In vivo studies have demonstrated that 3-(2-Fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea exhibits potent antitumor activity in various animal models of B-cell malignancies.
properties
IUPAC Name |
3-(2-fluorophenyl)-1-methyl-1-(3-methylsulfanylcyclopentyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2OS/c1-17(10-7-8-11(9-10)19-2)14(18)16-13-6-4-3-5-12(13)15/h3-6,10-11H,7-9H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKFUXISIAKFLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC(C1)SC)C(=O)NC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.